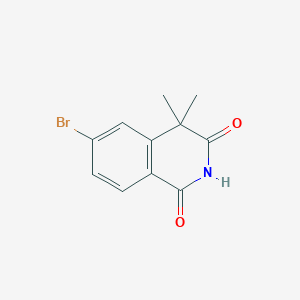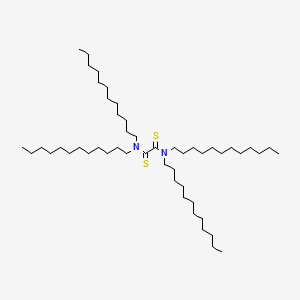
Oxamide, N,N,N',N'-tetradodecyldithio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxamide, N,N,N’,N’-tetradodecyldithio- is a specialized organic compound that belongs to the class of oxamides It is characterized by the presence of long dodecyl chains and dithio groups attached to the nitrogen atoms of the oxamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxamide, N,N,N’,N’-tetradodecyldithio- typically involves the reaction of oxamide with dodecylamine and a sulfurizing agent. One common method is to react oxamide with dodecylamine in the presence of a sulfurizing agent such as sulfur dichloride or phosphorus pentasulfide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Oxamide, N,N,N’,N’-tetradodecyldithio- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxamide, N,N,N’,N’-tetradodecyldithio- undergoes various chemical reactions, including:
Oxidation: The dithio groups can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The long dodecyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Oxamide, N,N,N’,N’-tetradodecyldithio- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Oxamide, N,N,N’,N’-tetradodecyldithio- involves its interaction with molecular targets such as enzymes and receptors. The dithio groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. The long dodecyl chains can also interact with lipid membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxamide: The parent compound with a simpler structure and different chemical properties.
N,N’-Dioctyl oxamide: A similar compound with shorter alkyl chains.
N,N’-Dibutyl oxamide: Another similar compound with even shorter alkyl chains.
Uniqueness
Oxamide, N,N,N’,N’-tetradodecyldithio- is unique due to its long dodecyl chains and dithio groups, which impart distinct chemical and physical properties. These features make it suitable for applications that require specific interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
63867-47-0 |
|---|---|
Formule moléculaire |
C50H100N2S2 |
Poids moléculaire |
793.5 g/mol |
Nom IUPAC |
N,N,N',N'-tetradodecylethanedithioamide |
InChI |
InChI=1S/C50H100N2S2/c1-5-9-13-17-21-25-29-33-37-41-45-51(46-42-38-34-30-26-22-18-14-10-6-2)49(53)50(54)52(47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4/h5-48H2,1-4H3 |
Clé InChI |
CMUSAIAPZJEUMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)C(=S)C(=S)N(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


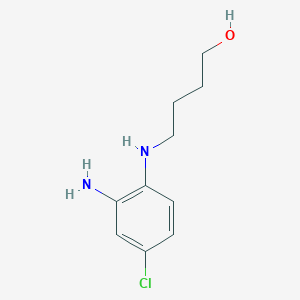
![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)

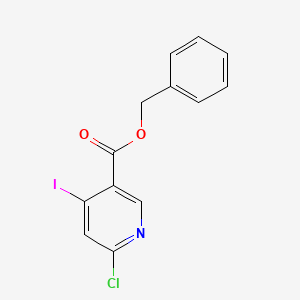



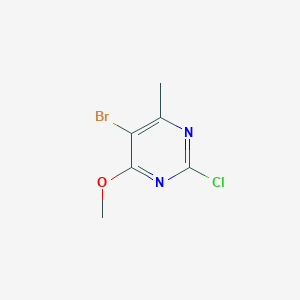
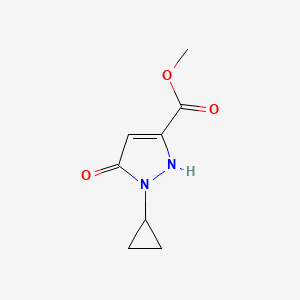
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)

